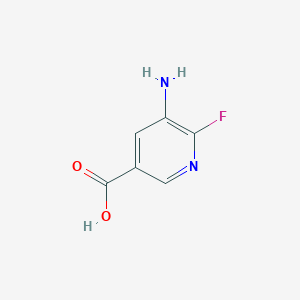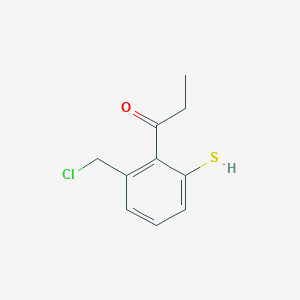
1-Chloro-1-(3-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-1-(3-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one is a complex organic compound characterized by the presence of chlorine, difluoromethoxy, and trifluoromethylthio groups attached to a phenyl ring
准备方法
The synthesis of 1-Chloro-1-(3-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one typically involves multi-step organic reactions. The process often starts with the preparation of the phenyl ring substituted with difluoromethoxy and trifluoromethylthio groups. This is followed by the introduction of the chloro and propan-2-one groups through various organic reactions such as Friedel-Crafts acylation and halogenation. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
化学反应分析
1-Chloro-1-(3-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to alcohols using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield corresponding carboxylic acids or alcohols.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Chloro-1-(3-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-Chloro-1-(3-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with various molecular targets and pathways. The presence of electron-withdrawing groups such as difluoromethoxy and trifluoromethylthio can influence the compound’s reactivity and binding affinity to biological targets. These interactions can lead to the modulation of enzymatic activities, receptor binding, and other cellular processes.
相似化合物的比较
1-Chloro-1-(3-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one can be compared with other similar compounds, such as:
1-Chloro-1-(3-(difluoromethoxy)phenyl)propan-2-one: Lacks the trifluoromethylthio group, which may result in different chemical and biological properties.
1-Chloro-1-(2-(trifluoromethylthio)phenyl)propan-2-one: Lacks the difluoromethoxy group, affecting its reactivity and applications.
1-Chloro-1-(3-(trifluoromethylthio)phenyl)propan-2-one:
The uniqueness of this compound lies in the combination of its substituents, which confer distinct chemical and biological properties.
属性
分子式 |
C11H8ClF5O2S |
|---|---|
分子量 |
334.69 g/mol |
IUPAC 名称 |
1-chloro-1-[3-(difluoromethoxy)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H8ClF5O2S/c1-5(18)8(12)6-3-2-4-7(19-10(13)14)9(6)20-11(15,16)17/h2-4,8,10H,1H3 |
InChI 键 |
LFVSXRAAQOHVLK-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C1=C(C(=CC=C1)OC(F)F)SC(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Pyrimidinamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)](/img/structure/B14047623.png)










